molecular formula C12H12Cl3NO3 B4999100 N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide

Cat. No. B4999100
M. Wt: 324.6 g/mol
InChI Key: KUEKHRCAPSXKSI-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide, also known as TFEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a herbicide and insecticide due to its ability to inhibit the growth of certain plants and insects. Additionally, this compound has been investigated for its potential use as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide varies depending on its application. In medicine, this compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer progression. In agriculture, this compound inhibits the activity of certain enzymes involved in plant and insect growth, leading to their death. As a flame retardant, this compound works by releasing water vapor and carbon dioxide when exposed to heat, which helps to prevent the spread of flames.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects depending on its concentration and application. In medicine, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in photosynthesis and respiration, leading to a decrease in plant growth and insect mortality. As a flame retardant, this compound has been shown to reduce the flammability of various materials without causing significant harm to human health or the environment.

Advantages and Limitations for Lab Experiments

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized in large quantities. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide, including the development of new drugs for the treatment of inflammatory diseases and cancer, the optimization of this compound as a herbicide and insecticide, and the exploration of new applications for this compound as a flame retardant. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its potential risks and benefits in various applications.
In conclusion, this compound, or this compound, is a synthetic compound with a range of potential applications in medicine, agriculture, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of this compound in various applications.

Synthesis Methods

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide can be synthesized using a multistep process that involves the reaction of 4-formylphenol with 2,2,2-trichloroethylpropanoate in the presence of a base, followed by acid-catalyzed cyclization to form the desired product. This method has been optimized to improve the yield and purity of this compound, making it a viable option for large-scale production.

properties

IUPAC Name

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO3/c1-2-10(18)16-11(12(13,14)15)19-9-5-3-8(7-17)4-6-9/h3-7,11H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEKHRCAPSXKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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